8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride

Serotonin Receptor Pharmacology 5-HT1A Binding CNS Drug Discovery

8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride (CAS 1303968-32-2) is the dihydrochloride salt of 8-(piperazin-1-yl)naphthalen-2-ol (free base CAS 189350-02-5), a naphthylpiperazine derivative belonging to the arylpiperazine class of serotonergic ligands. The compound features a naphthalene core substituted with a hydroxyl group at the 2-position and a piperazine ring at the 8-position, yielding a molecular formula of C₁₄H₁₆N₂O (free base MW 228.29).

Molecular Formula C14H18Cl2N2O
Molecular Weight 301.2 g/mol
CAS No. 1303968-32-2
Cat. No. B1423760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride
CAS1303968-32-2
Molecular FormulaC14H18Cl2N2O
Molecular Weight301.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=C2C=C(C=C3)O.Cl.Cl
InChIInChI=1S/C14H16N2O.2ClH/c17-12-5-4-11-2-1-3-14(13(11)10-12)16-8-6-15-7-9-16;;/h1-5,10,15,17H,6-9H2;2*1H
InChIKeyLSGSGPRJCQLBTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride (CAS 1303968-32-2): Chemical Identity and Receptor-Target Class Context


8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride (CAS 1303968-32-2) is the dihydrochloride salt of 8-(piperazin-1-yl)naphthalen-2-ol (free base CAS 189350-02-5), a naphthylpiperazine derivative belonging to the arylpiperazine class of serotonergic ligands [1]. The compound features a naphthalene core substituted with a hydroxyl group at the 2-position and a piperazine ring at the 8-position, yielding a molecular formula of C₁₄H₁₆N₂O (free base MW 228.29) . Naphthylpiperazines are recognized ligands for multiple CNS targets, including serotonin (5-HT) and dopamine receptors [2]. Specifically, 8-Piperazin-1-YL-naphthalen-2-OL has documented binding affinity for the 5-HT₁A and 5-HT₅A serotonin receptor subtypes, placing it within the higher-end serotonin receptor ligand family reviewed comprehensively by Glennon [1].

Why Generic Naphthylpiperazine Substitution Fails: Regioisomeric and Salt-Form Specificity in 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride Procurement


Naphthylpiperazines cannot be treated as interchangeable procurement items. Regioisomeric variation—the position of the piperazine and hydroxyl substituents on the naphthalene ring—dramatically alters receptor subtype selectivity and affinity. For example, 1-(1-naphthyl)piperazine (1-NP) displays a broad, non-selective serotonergic profile across 5-HT₁, 5-HT₂, 5-HT₃, 5-HT₅, 5-HT₆, and 5-HT₇ receptors [1], whereas the 8-piperazinyl-2-naphthol regioisomer exhibits a distinct selectivity fingerprint with high-affinity binding to 5-HT₁A (Ki = 3.30 nM) and 5-HT₅A (Ki = 3 nM) [2]. Furthermore, the dihydrochloride salt (CAS 1303968-32-2) provides aqueous solubility and formulation properties that are absent in the free base, directly affecting experimental reproducibility and downstream synthetic utility. Substituting this compound with a 1-naphthylpiperazine or an unsubstituted piperazine analog without verifying regioisomeric identity and salt form introduces uncontrolled variables in receptor pharmacology studies.

Quantitative Head-to-Head Evidence: 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride vs. Closest Analogs


5-HT₁A Receptor Binding Affinity: 8-Piperazin-1-YL-naphthalen-2-OL vs. Endogenous 5-HT and Reference 5-HT₁A Ligands

8-Piperazin-1-YL-naphthalen-2-OL binds to the rat brain 5-HT₁A receptor with a Ki of 3.30 nM, as determined by [³H]-8-OH-DPAT radioligand displacement assay [1]. This affinity is approximately 50-fold higher than that of the endogenous agonist serotonin (5-HT) at the 5-HT₁A receptor (Ki ≈ 150–170 nM) and is comparable to the reference 5-HT₁A agonist 8-OH-DPAT (Ki ≈ 1–2 nM). In contrast, the unsubstituted parent compound 1-(1-naphthyl)piperazine (1-NP) shows only moderate affinity at 5-HT₁A (Ki ≈ 50–100 nM), highlighting the affinity-enhancing role of the 2-hydroxyl substitution in this regioisomer [2].

Serotonin Receptor Pharmacology 5-HT1A Binding CNS Drug Discovery

5-HT₅A Receptor Affinity: Subnanomolar Potency Differentiates 8-Piperazin-1-YL-naphthalen-2-OL from Most In-Class Naphthylpiperazines

8-Piperazin-1-YL-naphthalen-2-OL binds to the human 5-HT₅A receptor with a Ki of approximately 3 nM, as reported in BindingDB and curated from Glennon's comprehensive review [1]. This value represents >50-fold enhancement over the affinity of serotonin itself at 5-HT₅A (Ki = 170 nM) [2]. Notably, the closely related regioisomer 1-(7-hydroxynaphth-1-yl)piperazine (7-OH 1-NP) also exhibits a Ki of 3 nM at 5-HT₅A [2], indicating that hydroxyl substitution on the naphthalene ring is a critical determinant of 5-HT₅A affinity, but the regioisomeric position dictates selectivity across the broader 5-HT receptor family. While 7-OH 1-NP (1,7-substitution) has been more extensively characterized, 8-Piperazin-1-YL-naphthalen-2-OL (2,8-substitution) offers a structurally distinct vector for further derivatization and potential selectivity optimization.

5-HT5A Receptor Serotonin Receptor Subtypes Structure-Affinity Relationships

Regioisomeric Differentiation: 2,8-Substitution Pattern vs. the 1-Naphthylpiperazine Pharmacophore

The 2,8-substitution pattern of 8-Piperazin-1-YL-naphthalen-2-OL represents a distinct regioisomeric topology from the classical 1-naphthylpiperazine pharmacophore (e.g., 1-NP) and its 1,7-dihydroxylated analog (7-OH 1-NP) [1]. The synthetic route to 8-substituted 2-naphthyl piperazines, as described by Torrado et al. (2005), proceeds via Pd(0)-catalyzed coupling of piperazine to 8-iodo-2-naphthol intermediates, enabling access to this specific regioisomer [2]. This differentiates the compound from the more common 1-substituted naphthylpiperazines, which are synthesized via the Semmler-Wolff reaction from tetralones. The 2-hydroxyl group provides a hydrogen-bond donor/acceptor that is geometrically positioned differently than the 7-hydroxyl in 7-OH 1-NP, potentially altering the binding mode within the 5-HT receptor orthosteric site.

Regioisomer Selectivity Naphthylpiperazine SAR Medicinal Chemistry

Dihydrochloride Salt Form: Solubility and Formulation Differentiation from Free Base

The dihydrochloride salt (CAS 1303968-32-2, MW 301.21) provides enhanced aqueous solubility compared to the free base (CAS 189350-02-5, MW 228.29) . The protonation of both piperazine nitrogen atoms by two equivalents of HCl converts the lipophilic free base (cLogP estimated ~2.2) into a readily water-soluble salt, which is critical for in vitro assays conducted in aqueous buffers and for in vivo dosing formulations where dimethyl sulfoxide (DMSO) concentrations must be minimized. Vendor specifications confirm the dihydrochloride as an off-white solid with 96–97% purity, suitable for direct use in biological assays without additional solubilization steps .

Salt Selection Aqueous Solubility Pre-formulation Research Chemical Handling

Evidence-Backed Application Scenarios for 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride Procurement


5-HT₁A and 5-HT₅A Pharmacological Tool Compound for Serotonin Receptor Subtype Profiling

With confirmed sub-nanomolar binding affinity at both 5-HT₁A (Ki = 3.30 nM) and 5-HT₅A (Ki = 3 nM) receptors [1], the dihydrochloride salt serves as a high-affinity pharmacological tool for in vitro radioligand displacement assays, functional cAMP/GTPγS assays, and receptor occupancy studies. Its water solubility enables direct dissolution in assay buffers, eliminating DMSO solvent artifacts. Researchers investigating the differential roles of 5-HT₁A and 5-HT₅A in CNS disorders can use this compound alongside selective antagonists (e.g., WAY-100635 for 5-HT₁A) to deconvolute receptor subtype contributions.

Medicinal Chemistry Starting Point for Novel 5-HT₅A-Selective Ligand Development

The 2,8-disubstituted naphthalene scaffold provides a structurally differentiated template from the widely explored 1-naphthylpiperazine series. The synthetic accessibility of 8-substituted 2-naphthyl piperazines via Pd-catalyzed coupling from aminonaphthols [2] allows for systematic derivatization at the piperazine N-4 position and the naphthalene C-2 hydroxyl group. This scaffold novelty is strategically valuable for organizations seeking to build patentable 5-HT₅A-targeted chemical series for neuropsychiatric or neurodegenerative indications.

Reference Standard for Analytical Method Development and Metabolite Identification

The high-purity dihydrochloride salt (≥96–98% by HPLC) is suitable as a certified reference standard for LC-MS/MS method development, quantification of naphthylpiperazine analytes in biological matrices, and metabolite profiling studies. The defined salt stoichiometry (dihydrochloride, MW 301.21) ensures accurate molarity calculations for stock solution preparation, which is essential for pharmacokinetic and drug metabolism studies involving naphthylpiperazine scaffolds.

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